molecular formula C7H5N3OS B8385051 5-Phenoxy-1,2,3,4-thiatriazole

5-Phenoxy-1,2,3,4-thiatriazole

Cat. No. B8385051
M. Wt: 179.20 g/mol
InChI Key: PZBYTYNZFZWQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914015

Procedure details

Phenyl chlorothionoformate (3.44 grams, 0.02 mole) was dissolved in 5 ml of dry acetone. Sodium azide (1.4 grams, 0.22 mole) was dissolved in 12 ml of deionized water with 8 ml of acetone and slowly added to the phenyl chlorothionoformate solution over a 5 minute period. The reaction was kept at 5° C. in an ice bath and stirred an additional 45 minutes before adding 12 ml of water. The solution was filtered to collect the product; m.p. 35°-36° C.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8](Cl)=[S:9])=[CH:3][CH:2]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CC(C)=O.O>[O:7]([C:8]1[S:9][N:13]=[N:12][N:11]=1)[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)OC(=S)Cl
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was kept at 5° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to collect the product

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
O(C1=CC=CC=C1)C1=NN=NS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.